molecular formula C13H23NO2 B14318584 2-(1-Ethoxyethoxy)non-3-enenitrile CAS No. 111967-59-0

2-(1-Ethoxyethoxy)non-3-enenitrile

Katalognummer: B14318584
CAS-Nummer: 111967-59-0
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: IMLXWJCOTAFHCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Ethoxyethoxy)non-3-enenitrile is an organic compound with the molecular formula C12H21NO2 It is characterized by the presence of an ethoxyethoxy group attached to a non-3-enenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethoxy)non-3-enenitrile can be achieved through several methods. One common approach involves the reaction of non-3-enenitrile with ethoxyethanol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that utilize continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Ethoxyethoxy)non-3-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2-(1-Ethoxyethoxy)non-3-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(1-Ethoxyethoxy)non-3-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Ethoxyethoxy)but-3-enenitrile
  • 2-(1-Ethoxyethoxy)hex-3-enenitrile
  • 2-(1-Ethoxyethoxy)oct-3-enenitrile

Uniqueness

2-(1-Ethoxyethoxy)non-3-enenitrile is unique due to its longer carbon chain, which can influence its physical and chemical properties.

Eigenschaften

CAS-Nummer

111967-59-0

Molekularformel

C13H23NO2

Molekulargewicht

225.33 g/mol

IUPAC-Name

2-(1-ethoxyethoxy)non-3-enenitrile

InChI

InChI=1S/C13H23NO2/c1-4-6-7-8-9-10-13(11-14)16-12(3)15-5-2/h9-10,12-13H,4-8H2,1-3H3

InChI-Schlüssel

IMLXWJCOTAFHCM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC=CC(C#N)OC(C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.